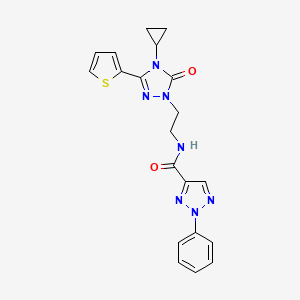

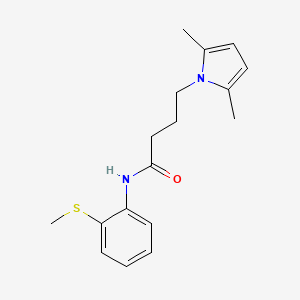

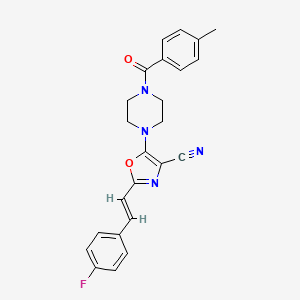

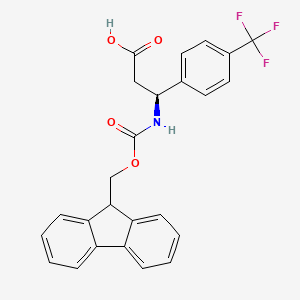

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and related fluorenyl-protected amino acids involves chemoselective procedures that provide rapid and efficient methods for introducing the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. These methods yield high efficiency and prevent racemization, crucial for maintaining the integrity of the amino acid's chiral center during peptide synthesis (Soley & Taylor, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this class, including our compound of interest, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. These analyses reveal intricate details about the compound's geometry, intramolecular and intermolecular interactions, and the impact of these factors on stability and reactivity (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of this compound is highlighted by its reactions with different chemical agents and under various conditions. For instance, the fluorenyl-protected amino acids demonstrate a broad spectrum of reactivity, enabling their use in a wide range of synthetic applications. These compounds have been shown to participate in multiple reaction pathways, demonstrating their versatility in organic synthesis (Weitzberg et al., 1991).

Physical Properties Analysis

The physical properties of fluorenyl-protected amino acids, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis. These properties are influenced by the molecular structure and the nature of substituents on the fluorenyl ring. Studies have provided insights into how these factors affect the compound's behavior in different environments, facilitating its use in peptide synthesis (Kim et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for understanding how these compounds can be utilized in synthetic pathways. The protective fluorenyl group's presence significantly impacts the compound's chemical behavior, making it a valuable tool in peptide synthesis and modification (Soley & Taylor, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Amino Acids : The compound has been used in the successful synthesis of N-Fmoc-protected β-amino acids, a crucial step in peptide synthesis. This process involves the Arndt-Eistert homologation of N-Fmoc α-amino acids, leading to enantiomerically pure β-amino acids in high yield (Ellmerer-Müller et al., 1998).

Peptide Synthesis : It plays a significant role in the synthesis of peptides. For instance, it has been used in the enantioselective synthesis of phosphono-L-tyrosine, a new amino acid derivative, and its incorporation into biologically active peptides using the Fmoc strategy (Paladino et al., 1993).

Solid-Phase Peptide Synthesis : The compound has been used as a handle reagent for the solid-phase synthesis of peptide amides. It serves as a precursor for C-terminal amide synthesis and is recommended for use with thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).

Synthesis of β-Peptides : The compound is utilized in the preparation of N-Fmoc-protected β2-homoamino acids, useful for solid-phase syntheses of β-peptides. The preparation process involves diastereoselective amidomethylation and protective-group exchange (Šebesta & Seebach, 2003).

Self-Assembled Structures : Research has shown that Fmoc-modified amino acids, including this compound, can form self-assembled structures. These structures have potential applications in materials science and nanotechnology (Gour et al., 2021).

Synthesis of Sugar Amino Acids : It has been used in the preparation of N-Fmoc-protected sugar amino acids derived from neuraminic acids, leading to the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Synthesis of Azatryptophan Analogs : The compound is used in the synthesis of differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery (Nimje et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.

Zukünftige Richtungen

Future studies could aim to synthesize this compound and investigate its properties and potential applications. This could include exploring its reactivity, stability, and biological activity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to such data or studies, I would be happy to help analyze them.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOIPSCYWJDJNE-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.